molecular formula C17H24N2O3S B4777652 N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4777652
M. Wt: 336.5 g/mol
InChI Key: PVYNIWXHZHDHKG-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine carboxamides. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and neuropathic pain.

Mechanism of Action

N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide works by increasing the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This results in a decrease in the excitability of neurons and a reduction in the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in the likelihood of seizures, and an improvement in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is its high selectivity for GABA aminotransferase, which makes it a potent and specific inhibitor of this enzyme. However, one of the limitations of N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in addiction and substance abuse disorders. Studies have shown that N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide may be effective in reducing drug-seeking behavior and relapse in animal models of addiction.
Another potential area of research is the development of new and more effective formulations of N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide that can overcome its poor solubility in water. This could lead to improved efficacy and better clinical outcomes in patients with neurological disorders.
Conclusion:
N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It works by increasing the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission and a reduction in the likelihood of seizures and other neurological disorders. While there are some limitations to its use in experimental settings, N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide shows great promise as a potential therapeutic agent for a range of neurological disorders.

Scientific Research Applications

N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain.

properties

IUPAC Name

N-cyclopropyl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13-2-4-14(5-3-13)12-23(21,22)19-10-8-15(9-11-19)17(20)18-16-6-7-16/h2-5,15-16H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYNIWXHZHDHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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